molecular formula C10H12BrClN2O2S2 B12127877 Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- CAS No. 1152508-58-1

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-

Cat. No.: B12127877
CAS No.: 1152508-58-1
M. Wt: 371.7 g/mol
InChI Key: PEBARLULABPVQF-UHFFFAOYSA-N
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Description

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- is a complex organic compound with the molecular formula C10H12BrClN2O2S2 . This compound is characterized by the presence of a bromine and chlorine-substituted phenyl group, a sulfonyl group, and a thioamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with methylamine to form an intermediate, which is then reacted with a thioamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- exerts its effects involves interactions with specific molecular targets. The sulfonyl and thioamide groups are key functional groups that participate in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonyl and thioamide groups, makes it a versatile compound for various applications.

Properties

CAS No.

1152508-58-1

Molecular Formula

C10H12BrClN2O2S2

Molecular Weight

371.7 g/mol

IUPAC Name

3-[(4-bromo-2-chlorophenyl)sulfonyl-methylamino]propanethioamide

InChI

InChI=1S/C10H12BrClN2O2S2/c1-14(5-4-10(13)17)18(15,16)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,17)

InChI Key

PEBARLULABPVQF-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=S)N)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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